molecular formula C15H20N2O4 B11260494 N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)propionamide

N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)propionamide

Cat. No.: B11260494
M. Wt: 292.33 g/mol
InChI Key: AKRMUZXELPGCBL-UHFFFAOYSA-N
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Description

N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)propionamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a pyrrolidinone ring substituted with a 3,4-dimethoxyphenyl group and a propionamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)propionamide typically involves the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-lactam or a related compound.

    Introduction of the 3,4-Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride and an appropriate catalyst, such as aluminum chloride.

    Attachment of the Propionamide Moiety: The final step involves the reaction of the intermediate with propionyl chloride in the presence of a base, such as triethylamine, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)propionamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including neurological disorders and cancer.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)propionamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue of the neurotransmitter dopamine, closely related to mescaline.

    N-(3,4-Dimethoxyphenyl)ethylamides: Compounds with similar structural features, used in medicinal chemistry for their biological activities.

Uniqueness

N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)propionamide stands out due to its unique combination of a pyrrolidinone ring and a propionamide moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H20N2O4

Molecular Weight

292.33 g/mol

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]propanamide

InChI

InChI=1S/C15H20N2O4/c1-4-14(18)16-10-7-15(19)17(9-10)11-5-6-12(20-2)13(8-11)21-3/h5-6,8,10H,4,7,9H2,1-3H3,(H,16,18)

InChI Key

AKRMUZXELPGCBL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1CC(=O)N(C1)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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